
9,9-Dioctyl-7-(trimethylsilyl)-9H-fluorene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Dioctyl-7-(trimethylsilyl)-9H-fluorene-2-carbaldehyde: is a complex organic compound that belongs to the fluorene family It is characterized by the presence of a fluorene core substituted with dioctyl and trimethylsilyl groups, along with an aldehyde functional group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dioctyl-7-(trimethylsilyl)-9H-fluorene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Starting with 9,9-Dioctylfluorene, bromination is carried out to introduce bromine atoms at specific positions.
Lithiation and Silylation: The brominated intermediate undergoes lithiation followed by silylation to introduce the trimethylsilyl group.
Formylation: The final step involves formylation to introduce the aldehyde group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for nucleophilic substitution.
Major Products:
Oxidation: 9,9-Dioctyl-7-(trimethylsilyl)-9H-fluorene-2-carboxylic acid.
Reduction: 9,9-Dioctyl-7-(trimethylsilyl)-9H-fluorene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology:
Fluorescent Probes: The compound’s fluorescent properties make it useful in the development of fluorescent probes for biological imaging.
Medicine:
Drug Delivery Systems: Potential use in the design of drug delivery systems due to its ability to interact with biological membranes.
Industry:
Material Science: Employed in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 9,9-Dioctyl-7-(trimethylsilyl)-9H-fluorene-2-carbaldehyde is primarily related to its electronic structure. The presence of the fluorene core and the substituents influences its electronic properties, making it suitable for optoelectronic applications. The compound can interact with light and other electromagnetic fields, leading to phenomena such as fluorescence and charge transport. These interactions are crucial for its function in devices like OLEDs and OPVs.
Vergleich Mit ähnlichen Verbindungen
9,9-Dioctyl-7-(trimethylsilyl)-9H-fluorene-2-ylboronic acid: Similar structure but with a boronic acid group instead of an aldehyde.
2-Bromo-9,9-dioctyl-7-(trimethylsilyl)-9H-fluorene: Similar structure but with a bromine atom instead of an aldehyde.
Uniqueness:
9,9-Dioctyl-7-(trimethylsilyl)-9H-fluorene-2-carbaldehyde: is unique due to the presence of the aldehyde group, which allows for further functionalization and chemical reactions. This makes it a versatile building block for the synthesis of more complex molecules and materials.
Eigenschaften
CAS-Nummer |
874378-97-9 |
|---|---|
Molekularformel |
C33H50OSi |
Molekulargewicht |
490.8 g/mol |
IUPAC-Name |
9,9-dioctyl-7-trimethylsilylfluorene-2-carbaldehyde |
InChI |
InChI=1S/C33H50OSi/c1-6-8-10-12-14-16-22-33(23-17-15-13-11-9-7-2)31-24-27(26-34)18-20-29(31)30-21-19-28(25-32(30)33)35(3,4)5/h18-21,24-26H,6-17,22-23H2,1-5H3 |
InChI-Schlüssel |
NBKFMIJEUOSKCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)[Si](C)(C)C)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-cysteinyl-L-alanylglycine](/img/structure/B12610240.png)
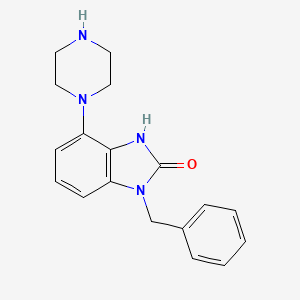
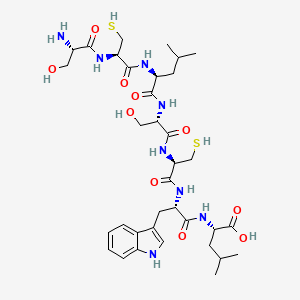
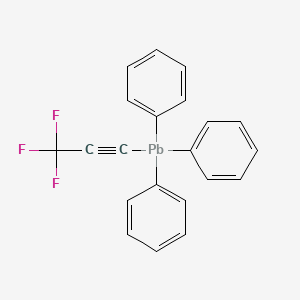
![1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12610261.png)

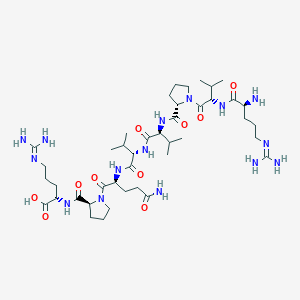
![3-[(2-Phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12610287.png)
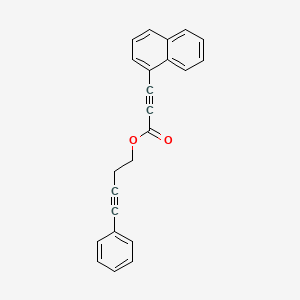

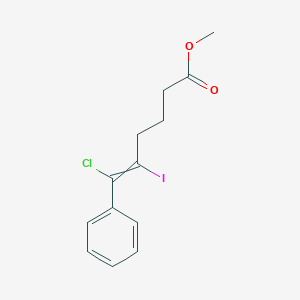
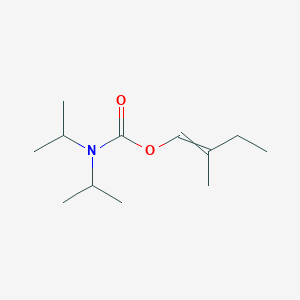
![3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one](/img/structure/B12610306.png)

